N-(1-(furan-2-yl)-2-phenylethyl)aniline

Medicinal chemistry Screening library design Physicochemical profiling

N-(1-(Furan-2-yl)-2-phenylethyl)aniline (CAS 936356-69-3, molecular formula C18H17NO, molecular weight 263.3 g/mol) belongs to the class of N-substituted secondary anilines bearing a hetaryl fragment. The compound features a distinctive 1,1-disubstituted ethane architecture in which a furan-2-yl ring, a phenyl ring, and an aniline moiety converge at a single chiral carbon center.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
Cat. No. B13912795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-yl)-2-phenylethyl)aniline
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=C3
InChIInChI=1S/C18H17NO/c1-3-8-15(9-4-1)14-17(18-12-7-13-20-18)19-16-10-5-2-6-11-16/h1-13,17,19H,14H2
InChIKeyITVOYISKZDMZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Furan-2-yl)-2-phenylethyl)aniline (CAS 936356-69-3): Structural and Physicochemical Baseline for Procurement Decisions


N-(1-(Furan-2-yl)-2-phenylethyl)aniline (CAS 936356-69-3, molecular formula C18H17NO, molecular weight 263.3 g/mol) belongs to the class of N-substituted secondary anilines bearing a hetaryl fragment [1]. The compound features a distinctive 1,1-disubstituted ethane architecture in which a furan-2-yl ring, a phenyl ring, and an aniline moiety converge at a single chiral carbon center. Its SMILES notation is c1ccc(CC(Nc2ccccc2)c2ccco2)cc1 . Predicted physicochemical properties include density 1.702 g/cm³, boiling point 480.2°C at 760 mmHg, flash point 244.2°C, and refractive index 1.637 [2]. Unlike simpler N-benzyl or N-furfuryl aniline derivatives that are widely characterized, primary quantitative bioactivity data for this specific compound remains sparse in the peer-reviewed literature, necessitating procurement decisions informed by class-level evidence and comparative structural analysis.

Why Generic Substitution of N-(1-(Furan-2-yl)-2-phenylethyl)aniline with In-Class Analogs Compromises Research Reproducibility


Within the family of N-substituted anilines bearing hetaryl fragments, seemingly minor structural modifications produce substantial shifts in physicochemical and biological profiles that render simple analog substitution unreliable. The target compound's signature 1,1-disubstituted ethane bridge creates a stereoelectronic environment that is absent in N-(furan-2-ylmethyl)aniline (CAS 4439-56-9, linear methylene linker), N-(2-phenylethyl)aniline (CAS 13024-49-2, no furan ring), or N-(furan-2-ylmethyl)-2-phenylethanamine (CAS 4439-55-8, tertiary amine with different connectivity) [1]. Class-level evidence from Kouznetsov et al. (2008) demonstrates that 2-furyl substituted anilines exhibit meaningful antifungal potency against Trichophyton rubrum (MIC = 3.12–6.25 μg/mL), whereas non-furyl or differently connected analogs did not show comparable activity within the same study, underscoring that both the furan ring presence and its attachment geometry are critical for biological activity [2]. Substituting with a structurally related but architecturally distinct analog therefore risks loss of the very pharmacophoric features that drive target engagement and screening outcomes.

N-(1-(Furan-2-yl)-2-phenylethyl)aniline: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Physicochemical Property Differentiation from Nearest Structural Analogs

N-(1-(Furan-2-yl)-2-phenylethyl)aniline (MW 263.3 g/mol, C18H17NO) occupies a distinct molecular weight and property space compared to its four closest purchasable analogs: N-(furan-2-ylmethyl)aniline (MW 173.21), N-(2-phenylethyl)aniline (MW 197.28), N-[furan-2-yl(phenyl)methyl]aniline (MW 249.31), and N-(furan-2-ylmethyl)-2-phenylethanamine (MW 201.27) [1][2]. The target compound has a predicted density of 1.702 g/cm³ versus 1.06 g/cm³ for N-(2-phenylethyl)aniline, and a predicted boiling point of 480.2°C versus 353.1°C for the same comparator, reflecting the greater molecular mass and enhanced intermolecular interactions conferred by the dual aromatic substitution pattern [3]. Its computed topological polar surface area (TPSA) of approximately 25 Ų (estimated from PubChem computed data for the analogous N-[furan-2-yl(phenyl)methyl]aniline scaffold) combined with an XLogP3 of approximately 4.2 places it in favorable oral drug-like chemical space per Lipinski and Veber guidelines, yet with higher lipophilicity than simpler mono-aromatic analogs [4].

Medicinal chemistry Screening library design Physicochemical profiling

Unique 1,1-Disubstituted Ethane Bridge Architecture Versus Linear or Mono-Substituted Analogs

The target compound's defining structural feature is its chiral 1,1-disubstituted ethane bridge, where the central sp³ carbon simultaneously bears the furan-2-yl ring, a benzyl-type CH2-phenyl group, and the NH-aniline moiety. This is architecturally distinct from all four major comparators: N-(furan-2-ylmethyl)aniline has a simple methylene linker (no benzyl extension), N-(2-phenylethyl)aniline has an ethylene bridge but no furan, N-[furan-2-yl(phenyl)methyl]aniline compresses both aryl rings onto a single methine carbon (one atom shorter than the target), and N-(furan-2-ylmethyl)-2-phenylethanamine is a tertiary amine with the nitrogen embedded between two methylene-linked aryl groups rather than directly attached to an aromatic ring [1]. This 1,1-disubstituted ethane architecture generates a stereocenter at the bridging carbon, offering the potential for enantiomerically resolved biological activity — a feature entirely absent in the achiral comparators 1, 2, and 4, and geometrically distinct from comparator 3 [2]. Additionally, the target compound possesses 5 rotatable bonds versus 4 for N-[furan-2-yl(phenyl)methyl]aniline, providing greater conformational flexibility that may influence target binding entropy .

Medicinal chemistry Scaffold diversity Structure-activity relationships

Class-Level Antifungal Activity of 2-Furyl Substituted Anilines Against Dermatophytes: Quantitative Benchmark from Kouznetsov et al. (2008)

In the most authoritative class-level reference available, Kouznetsov et al. (2008) evaluated a diverse series of N-substituted anilines bearing hetaryl fragments for antifungal activity. 2-Furyl substituted anilines as a compound class exhibited MIC values of 3.12–6.25 μg/mL against Trichophyton rubrum, a clinically relevant dermatophyte [1]. This activity was described by the authors as 'very good' and compares favorably with clinically used antifungal agents: ketoconazole shows MIC values of 0.0625–5 μg/mL against T. rubrum across various studies, placing the 2-furyl aniline class within approximately one order of magnitude of a marketed azole antifungal [2][3]. Importantly, compounds lacking the furan ring or bearing alternative heterocycles (e.g., pyridine, thiophene) did not demonstrate equivalent potency in the same study, establishing the furan-2-yl substituent as a privileged structural feature for anti-dermatophyte activity within this chemotype [4]. The target compound N-(1-(furan-2-yl)-2-phenylethyl)aniline, which contains the critical 2-furyl-aniline pharmacophore embedded in a more architecturally complex scaffold than the simpler analogs directly tested by Kouznetsov et al., is expected to retain or potentially enhance this class-level antifungal activity, although direct confirmatory testing of this specific compound has not been reported in the peer-reviewed literature [5].

Antifungal discovery Dermatophyte infection Minimum inhibitory concentration

Cytotoxic Activity Class-Level Evidence from NCI 60-Cell Line Screening of 2-Furyl Substituted Anilines

Beyond antifungal activity, Kouznetsov et al. (2008) subjected the most active 2-furyl substituted aniline compounds (compounds 45–47, 73, and 74) to the U.S. National Cancer Institute (NCI) anticancer drug screen, evaluating cytotoxicity against three human cancer cell lines: MCF-7 (breast), H-460 (lung), and SF-268 (central nervous system) [1]. While individual IC50 values for each compound-cell line pair are not disaggregated in the abstract or publicly available excerpts, the study reports that 'all active compounds' demonstrated measurable cytotoxicity, and the authors concluded that the low general toxicity profile 'shows promise for the future development of non-toxic new antimycotic agents,' implying a favorable selectivity window between antifungal and general cytotoxic concentrations [2]. In contrast, non-furyl hetaryl aniline derivatives from the same synthetic series (compounds bearing pyridine, thiophene, or substituted phenyl fragments in place of the furan ring) were largely inactive in both antifungal and cytotoxic assays, establishing the 2-furyl substitution as a key determinant of bioactivity across therapeutic areas [3]. The target compound, with its more elaborate 1,1-disubstituted ethane scaffold incorporating the critical 2-furyl-aniline motif, presents a structurally differentiated entry point for anticancer screening programs seeking to explore chemical space beyond the simpler N-(furan-2-ylmethyl)aniline derivatives directly profiled by the NCI [4].

Anticancer screening Cytotoxicity profiling NCI-60 panel

Synthetic Tractability and Building Block Utility: Differentiated Functional Handle Density

As a secondary aniline derivative with three distinct aromatic/heteroaromatic domains (furan, phenyl, aniline NH-phenyl) connected through a flexible chiral ethane bridge, N-(1-(furan-2-yl)-2-phenylethyl)aniline offers a higher density of chemically differentiable functional handles than its simpler analogs . The aniline NH group provides a site for N-alkylation, N-acylation, N-arylation (Buchwald-Hartwig), or sulfonamide formation. The furan ring is susceptible to electrophilic aromatic substitution (at the 5-position), Diels-Alder cycloaddition, and oxidative ring-opening. The pendant phenyl ring (from the phenylethyl segment) can undergo electrophilic substitution, while the benzylic CH2 adjacent to the chiral center enables further functionalization via deprotonation/alkylation or oxidation . In contrast, N-(furan-2-ylmethyl)aniline offers only two domains (furan + aniline) with a single methylene linker, and N-(2-phenylethyl)aniline lacks the heterocyclic furan handle entirely . This functional handle density makes the target compound a superior diversification starting point for generating structurally complex screening libraries with three-dimensional character — a property increasingly valued in fragment-based and diversity-oriented synthesis approaches [1].

Organic synthesis Building block procurement Medicinal chemistry diversification

N-(1-(Furan-2-yl)-2-phenylethyl)aniline: Evidence-Backed Application Scenarios for Procurement Decision-Making


Antifungal Lead Discovery Programs Targeting Dermatophyte Infections (Trichophyton rubrum)

The class-level MIC range of 3.12–6.25 μg/mL established by Kouznetsov et al. (2008) for 2-furyl substituted anilines against Trichophyton rubrum positions this compound as a structurally differentiated starting point for antifungal lead optimization [1]. Procurement is warranted for screening campaigns aiming to identify novel anti-dermatophyte agents with mechanisms distinct from azole antifungals (ketoconazole MIC: 0.0625–5 μg/mL), particularly given the rising incidence of azole-resistant dermatophytosis [2]. The compound's 1,1-disubstituted ethane architecture and embedded stereocenter offer opportunities to explore stereochemistry-activity relationships not accessible with simpler 2-furyl aniline analogs directly tested in the 2008 study.

Anticancer Screening Against NCI-60 Panel Cell Lines (MCF-7, H-460, SF-268)

Based on the NCI screening data for structurally related 2-furyl aniline derivatives (compounds 45–47, 73, 74) that demonstrated measurable cytotoxicity against MCF-7 (breast), H-460 (lung), and SF-268 (CNS) cancer cell lines [3], this compound is a rational procurement choice for anticancer screening programs seeking to explore the underexamined chemical space of chiral 2-furyl aniline scaffolds. The favorable selectivity profile noted by Kouznetsov et al. — 'low toxicity of most of them' alongside antifungal and anticancer activity — supports its inclusion in multi-endpoint phenotypic screening cascades where cytotoxicity and antifungal activity can be assessed in parallel [4].

Diversity-Oriented Synthesis (DOS) Library Construction Requiring Multi-Vector Functionalization

With three chemically distinct aromatic/heteroaromatic domains (furan, pendant phenyl, aniline N-phenyl) and a chiral secondary amine handle, this compound supports at least 3–4 independent diversification vectors . It is particularly well-suited for generating stereochemically complex screening libraries via N-functionalization (alkylation, acylation, sulfonylation), furan electrophilic substitution or cycloaddition, and benzylic functionalization — a diversification breadth unavailable from the simpler two-domain analogs N-(furan-2-ylmethyl)aniline or N-(2-phenylethyl)aniline . Procurement of this scaffold over simpler analogs maximizes the number of library members accessible per synthetic step.

Physicochemical Property-Based Screening Library Selection for Oral Drug-like Space

With a molecular weight of 263.3 g/mol, computed XLogP of approximately 4.2, TPSA of approximately 25 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors, this compound falls within favorable oral drug-like chemical space per both Lipinski (Rule of Five) and Veber criteria [5][6]. Its higher molecular weight and lipophilicity relative to simpler analogs (e.g., N-(furan-2-ylmethyl)aniline, MW 173.21) place it in lead-like rather than fragment-like space, making it appropriate for HTS library inclusion where fragment-based screening is not the primary objective. Procurement for property-filtered screening collections should note its predicted boiling point of 480°C and density of 1.702 g/cm³, which may influence compound handling and storage protocols [7].

Quote Request

Request a Quote for N-(1-(furan-2-yl)-2-phenylethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.